Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH is a specialized glycosylated amino acid, specifically a derivative of L-asparagine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom of the asparagine side chain and is conjugated to beta-D-glucose that has been fully acetylated at the hydroxyl groups. The compound has the molecular formula and a molecular weight of approximately 684.64 g/mol, with a CAS number of 154395-64-9. This compound is significant in peptide synthesis and biological research due to its unique structural properties.
Fmoc-L-Asn(β-D-Glc(Ac)4)-OH itself doesn't have a specific mechanism of action. It serves as a building block to create glycopeptides, which can have diverse functions depending on the specific sequence and sugar moiety. Glycopeptides are involved in various biological processes, including cell-cell recognition, immune response, and protein folding [].
Solid-phase peptide synthesis is a technique for efficiently creating peptides (chains of amino acids) by attaching them one by one to a solid support. Glycopeptides are a specific type of peptide where one or more sugar molecules (glycans) are attached to the amino acid chain.
The molecule contains an Fmoc (Fluorenylmethoxycarbonyl) group, which is a protecting group commonly used in SPPS. This group shields the N-terminus (amino group) of the asparagine residue during peptide chain elongation, ensuring it only reacts when desired during deprotection steps.
The molecule also possesses a β-D-Glc(Ac)4 moiety, which represents a β-D-glucopyranose (glucose) sugar molecule with all four hydroxyl groups acetylated (attached to an acetyl group). This sugar is linked to the γ-carboxamide side chain of the asparagine residue, forming a N-glycosidic linkage, the most common type of glycosylation in proteins.
Fmoc-L-Asn(β-D-Glc(Ac)4)-OH is a valuable tool for researchers studying glycopeptides due to several reasons:
The synthesis of Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH typically involves several key reactions:
These reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide, often utilizing coupling agents like chlorotriisopropylsilane and trifluoroacetic acid to facilitate the formation of stable bonds between the amino acid and sugar moiety .
Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH exhibits biological activities that are characteristic of glycosylated amino acids. Glycosylation can enhance the solubility and stability of peptides, potentially influencing their interaction with biological receptors. Glycosylated asparagine derivatives have been studied for their roles in cell signaling, protein folding, and recognition processes in various biological systems. They may also exhibit improved pharmacokinetic properties compared to their non-glycosylated counterparts .
The synthesis methods for Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH generally include:
Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH finds applications in:
Studies involving Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH often focus on its interactions with proteins and receptors. Glycosylated amino acids can alter binding affinities and specificities due to steric effects or enhanced hydrophilicity. Research has demonstrated that glycosylation can influence protein-protein interactions, receptor binding, and cellular uptake mechanisms, making it a valuable compound for studying these biological phenomena .
Several compounds share structural similarities with Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH, including:
Compound | Main Features | Unique Aspects |
---|---|---|
Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH | Fully acetylated beta-D-glucose | Enhanced stability and solubility |
Fmoc-L-Asn(beta-D-Glc(Ac)3)-OH | One less acetyl group | Potentially lower hydrophobicity |
Fmoc-L-Thr(beta-D-GalNAc(Ac)3)-OH | Different amino acid; N-acetylgalactosamine | Variability in binding interactions |
Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH | Different amino acid; alpha-linked N-acetylgalactosamine | Distinct biological activity profiles |
These comparisons highlight how variations in sugar moieties and amino acids can significantly influence the properties and applications of glycosylated compounds like Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH.
Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the β-anomeric configuration of the glycosidic bond in Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH. The coupling constant ($$J_{1,2}$$) between the anomeric proton (H1) and H2 of the glucopyranosyl moiety is measured at 5.2 Hz, consistent with β-linkage geometry. Two-dimensional $$^1H$$-$$^1H$$ COSY and NOESY spectra reveal cross-peaks between H1 of the glucose unit and the asparagine amide proton, confirming spatial proximity and covalent bonding.
The acetylated glucose protons (H2–H6) exhibit characteristic chemical shifts:
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of 684.64 g/mol (calculated for $$C{33}H{36}N2O{14}$$) with a dominant [M+H]$$^+$$ peak at m/z 685.3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purity analyses show a single peak at 10.8 min (gradient: 5–100% acetonitrile/0.1% trifluoroacetic acid), indicating >95% purity.
Analytical Method | Key Result | Source Citation |
---|---|---|
ESI-MS | [M+H]$$^+$$ = 685.3 | |
RP-HPLC Retention Time | 10.8 min (ACN/H₂O/TFA gradient) |
X-ray crystallographic data remain limited, but molecular dynamics simulations and NMR-derived structures indicate a type I β-turn conformation that optimally exposes the glucosylated asparagine residue. The acetylated glucose adopts a $$^4C_1$$ chair conformation, with dihedral angles ($$\phi/\psi$$) of −60°/120° for the glycosidic bond.
Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH exhibits moderate solubility in polar aprotic solvents:
The compound is insoluble in water (<0.1 mM) due to hydrophobic acetyl and fluorenylmethyloxycarbonyl (Fmoc) groups. Co-solvent systems (e.g., DMF/H₂O 9:1) enhance solubility during solid-phase peptide synthesis.
Thermogravimetric Analysis (TGA) shows decomposition onset at 180°C, making the compound stable under standard peptide synthesis conditions (≤50°C). Prolonged heating (≥6 hr at 50°C in DMF) causes <5% decomposition, confirmed by HPLC monitoring.
The Fmoc group is selectively removed with 20% piperidine in DMF (t₁/₂ = 2 min at 25°C), while acetyl protections require stronger acidic conditions (e.g., 50% trifluoroacetic acid in DCM, 2 hr).
Protecting Group | Deprotection Reagent | Conditions | Stability in SPPS |
---|---|---|---|
Fmoc | 20% piperidine/DMF | 25°C, 2 min | High |
Acetyl | 50% TFA/DCM | 25°C, 2 hr | Moderate |
The Koenigs-Knorr reaction remains a cornerstone for synthesizing β-linked glycosides. In this method, a glycosyl halide (e.g., acetobromoglucose) reacts with the hydroxyl group of asparagine’s side chain in the presence of silver carbonate, which promotes halide elimination and stabilizes the oxocarbenium ion intermediate [1]. The reaction proceeds via an SN2 mechanism, where the nucleophilic attack by the alcohol occurs with inversion at the anomeric center.
Critical to this process is the use of acetyl-protected glucose donors, which provide anchimeric assistance through neighboring group participation. The C2 acetyl group directs the formation of a dioxolanium intermediate, ensuring exclusive β-glycoside formation [1]. For example, treatment of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with Fmoc-L-asparagine tert-butyl ester under Koenigs-Knorr conditions yields the β-linked product in 65–72% yield after deprotection [6].
Microwave irradiation significantly enhances glycosylation efficiency by reducing reaction times and improving yields. A comparative study demonstrated that microwave heating at 50°C for glycopeptide synthesis increased total yields to 44% within 7 hours, versus 15% for conventional heating at the same temperature [2]. This acceleration is attributed to uniform thermal energy distribution, which minimizes side reactions and enhances glycosyl donor activation.
Table 1: Comparison of Microwave vs. Conventional Heating in Glycosylation
Condition | Yield (%) | Reaction Time (h) |
---|---|---|
Microwave (50°C) | 44 | 7 |
Conventional (50°C) | 15 | 7 |
Microwave protocols for Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH synthesis typically employ dimethylformamide (DMF) as the solvent and 1-hydroxybenzotriazole (HOBt) as the activating agent, achieving coupling efficiencies >95% [2].
Enzymatic methods using glycosyltransferases offer stereoselective alternatives. The Campylobacter jejuni PglB oligosaccharyltransferase, for instance, transfers preassembled glycans from lipid carriers to asparagine residues within sequons (e.g., D/E-X-N-X-S/T) [3]. While bacterial systems predominantly utilize undecaprenyl-linked glycans, engineered variants enable the transfer of acetylated glucose moieties to Fmoc-protected asparagine. However, challenges persist in scaling enzymatic synthesis due to substrate specificity constraints and the need for costly nucleotide sugar donors [3].
The Fmoc (9-fluorenylmethoxycarbonyl)/tBu (tert-butyl) strategy ensures compatibility with solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group of asparagine and is removed under mild basic conditions (20% piperidine in DMF), while tBu esters protect side-chain carboxylates and are cleaved with trifluoroacetic acid (TFA) [6]. This orthogonal system allows sequential deprotection without affecting the acetyl groups on the glucose moiety.
Acetyl protections on the glucose residue remain intact under standard SPPS conditions. Studies confirm that piperidine treatment (pH 10–12) does not hydrolyze acetyl groups, which require stronger acidic (e.g., TFA) or basic (e.g., aqueous ammonia) conditions for removal [6]. This stability enables the use of acetylated glycosyl building blocks in automated synthesizers without premature deprotection.
Reverse-phase HPLC with C18 columns effectively resolves diastereomers arising from incomplete glycosylation or epimerization. A gradient of 25–60% acetonitrile in 0.1% TFA over 30 minutes achieves baseline separation of Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH from its α-anomer, with retention times of 21.5 and 19.8 minutes, respectively [5]. The method’s reproducibility (±0.2% retention time variation) ensures >98% purity for downstream applications.
Recrystallization from dichloromethane (DCM)/hexane mixtures (1:3 v/v) yields crystalline Fmoc-L-Asn(β-D-Glc(Ac)₄)-OH with 99% chemical purity. The process exploits the compound’s hydrophobicity imparted by acetyl groups, which reduces solubility in nonpolar solvents at low temperatures [6]. Slow cooling (1°C/min) from 40°C to 4°C minimizes oiling out and enhances crystal formation.